
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole is a chemical compound that features a tetrahydropyridine ring fused to an indole structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of chalcone intermediates in the presence of an alkaline hydrogen peroxide catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, primarily through its interaction with various neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors and has shown potential as a therapeutic agent in treating psychiatric disorders.
Serotonin Receptor Modulation
Research indicates that 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole acts as a ligand for serotonin receptors such as 5-HT_1A and 5-HT_2A. The compound has demonstrated a pKi value of 5.00 for 5-HT_1A and 7.81 for 5-HT_2A receptors, suggesting moderate to high affinity for these targets . Additionally, it is involved in the synthesis of derivatives that antagonize the 5-HT_6 receptor, which is implicated in cognitive functions and mood regulation .
Antidepressant and Antipsychotic Activity
In a study focusing on novel derivatives of the compound, one analog exhibited broad antipsychotic and antidepressant-like activities without causing motor impairments in animal models. This compound also enhanced memory performance in tests designed to assess cognitive function . These findings underscore the potential of this compound as a candidate for developing new treatments for mood disorders and cognitive deficits.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways that allow for modifications leading to different derivatives with enhanced pharmacological profiles.
Synthetic Pathways
The compound can be synthesized from indole precursors and tetrahydropyridine derivatives using methods such as condensation reactions under acidic or basic conditions. For instance, one method involves the reaction of indole with tetrahydropyridine derivatives in the presence of catalysts like Lewis acids .
Case Studies
Several case studies provide insight into the practical applications of this compound in drug development.
Case Study: Antidepressant Activity
In a specific study involving a series of N(1)-arylsulfonyl derivatives of this compound, compounds were tested for their ability to modulate serotonin receptor activity. The most potent derivative showed an IC50 value of 0.4 nM against the 5-HT_6 receptor . This highlights the compound's potential in developing medications aimed at treating depression and anxiety disorders.
Case Study: Cognitive Enhancement
Another study evaluated the cognitive-enhancing effects of a derivative based on this compound in animal models subjected to scopolamine-induced memory deficits. The results indicated significant improvements in memory performance compared to control groups . This suggests that modifications to the basic structure can yield compounds with enhanced therapeutic efficacy for neurodegenerative conditions.
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Serotonin Receptor Modulation | Acts as a ligand for multiple serotonin receptors | Moderate to high affinity (pKi values) |
Antidepressant Activity | Potential treatment for mood disorders | Broad activity without motor impairment |
Cognitive Enhancement | Improves memory performance in animal models | Significant enhancements observed |
Synthesis Pathways | Various methods available for synthesizing derivatives | Effective routes leading to active compounds |
Mechanism of Action
The mechanism of action of 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 2-Methyl-2-(1,2,3,6-tetrahydro-pyridin-4-yl)-propan-1-ol hydrochloride
Uniqueness
3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (often referred to as THP-indole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Molecular Formula: C₁₃H₁₄N₂
Molecular Weight: 198.26 g/mol
CAS Number: 65347-55-9
IUPAC Name: this compound
Appearance: Solid powder
Melting Point: 177–182 °C
Antitumor Activity
Recent studies indicate that THP-indole exhibits antitumor properties . In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that THP-indole induced apoptosis in human breast cancer cells (MCF-7) by activating the caspase pathway and modulating the expression of Bcl-2 family proteins .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
HeLa | 15.0 | Inhibition of cell cycle progression |
A549 | 10.0 | Modulation of Bcl-2/Bax ratio |
Neuroprotective Effects
THP-indole has also been investigated for its neuroprotective effects . In a study involving neuroblastoma cells (SH-SY5Y), THP-indole was shown to protect against oxidative stress-induced cell death by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Antimicrobial Activity
The compound demonstrates antimicrobial activity , particularly against Gram-positive bacteria. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing that THP-indole exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Bacillus subtilis | 8 |
The biological activities of THP-indole can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspases leads to programmed cell death in cancer cells.
- Antioxidant Activity: Enhancement of endogenous antioxidant defenses protects neurons from oxidative damage.
- Bacterial Membrane Disruption: Interaction with bacterial membranes may lead to increased permeability and cell lysis.
Case Study 1: Anticancer Effects in Mice
In vivo studies using mouse models have shown that administration of THP-indole significantly reduced tumor size in xenograft models of breast cancer. The compound was administered at a dosage of 20 mg/kg body weight daily for two weeks, leading to a reduction in tumor volume by approximately 50% compared to control groups .
Case Study 2: Neuroprotection in Alzheimer’s Model
In a transgenic mouse model of Alzheimer's disease, THP-indole treatment resulted in improved cognitive function as assessed by the Morris water maze test. The treated group displayed significantly reduced amyloid plaque deposition and enhanced synaptic plasticity markers compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole?
- Methodological Answer : A common approach involves condensation reactions using 3-formylindole derivatives with tetrahydropyridine precursors. For example, refluxing 3-formyl-1H-indole with 1,2,3,6-tetrahydropyridine in acetic acid and sodium acetate under controlled conditions (2–3 hours) yields the target compound. Post-reaction purification via recrystallization (e.g., using acetic acid) is critical to isolate the product .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To resolve aromatic protons (indole core) and tetrahydropyridine ring protons.
- X-ray crystallography : For definitive structural confirmation, as demonstrated in studies resolving orthorhombic crystal systems (space group P222) with precise bond lengths and angles .
- IR spectroscopy : To identify functional groups, such as C=N or C=C stretches in the indole-tetrahydropyridine system .
Q. How does the tetrahydropyridine ring influence the compound’s physicochemical properties?
- Methodological Answer : The partially saturated tetrahydropyridine ring introduces conformational flexibility, enhancing solubility in polar solvents compared to fully aromatic analogs. Computational modeling (e.g., density functional theory) can predict pKa values and logP to assess bioavailability. Experimental validation via HPLC under varying pH conditions is recommended .
Q. What precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation by working in a fume hood. Storage at –20°C in airtight containers prevents degradation, as indicated by thermal stability studies .
Q. What are the primary pharmacological targets identified for this compound?
- Methodological Answer : The compound exhibits affinity for serotonin receptors (e.g., 5-HT) and G protein-coupled receptors (GPCRs). Radioligand binding assays (e.g., using [³H]-LSD for 5-HT receptors) and functional cAMP assays are standard methods to validate target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?
- Methodological Answer : Introduce substituents at the indole C5 position (e.g., cyano or methoxy groups) and modify the tetrahydropyridine sulfonyl group. Use CoMFA (Comparative Molecular Field Analysis) and molecular docking to predict binding modes. Validate via in vitro assays comparing mutant vs. wild-type receptors .
Q. How can conflicting binding affinity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature). Standardize protocols using reference ligands (e.g., clozapine for 5-HT). Cross-validate with orthogonal techniques like BRET (Bioluminescence Resonance Energy Transfer) or SPR (Surface Plasmon Resonance) .
Q. What computational strategies predict metabolic stability of derivatives?
- Methodological Answer : Use in silico tools like MetaSite or Schrödinger’s ADMET Predictor to identify metabolic hotspots (e.g., CYP450 oxidation sites). Pair with in vitro microsomal stability assays (human liver microsomes + NADPH) to quantify half-life .
Q. How can crystallographic data resolve ambiguities in tautomeric forms?
- Methodological Answer : Perform single-crystal X-ray diffraction at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Electron density maps (e.g., Fo-Fc maps) clarify protonation states and tautomerism in the indole-tetrahydropyridine system .
Q. What advanced analytical methods quantify degradation products under stressed conditions?
- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect degradation products. Accelerated stability studies (40°C/75% RH) combined with QbD (Quality by Design) principles identify critical degradation pathways .
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRSPTXGPFAXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375484 | |
Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65347-55-9, 38620-69-8 | |
Record name | 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65347-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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